molecular formula C15H15NO2S B5820723 N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide

N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide

Cat. No. B5820723
M. Wt: 273.4 g/mol
InChI Key: XPEYIQMPZWKWTD-SOFGYWHQSA-N
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Description

N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide, also known as MTAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTAA is a derivative of the natural compound curcumin, which is found in turmeric and has been shown to have anti-inflammatory and antioxidant properties. MTAA has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Mechanism of Action

N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's mechanism of action is not fully understood, but it is believed to inhibit COX-2 activity through the modification of its active site. N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide may also interact with other enzymes and proteins involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antioxidant properties, N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has been shown to have other biochemical and physiological effects. N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro, and to enhance the activity of chemotherapeutic drugs. N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has also been shown to have neuroprotective effects, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has several advantages for lab experiments, including its high purity and stability. However, N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's low solubility in water can make it difficult to work with in some experiments. Additionally, N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's mechanism of action is not fully understood, which can make it challenging to interpret results.

Future Directions

There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide. One area of interest is the development of N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide-based drugs for the treatment of inflammation, oxidative stress, and cancer. Another area of interest is the study of N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's neuroprotective effects and its potential for the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's mechanism of action and its potential interactions with other enzymes and proteins.

Synthesis Methods

N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has been synthesized through various methods, including the reaction of curcumin with thioacetic acid, and the reaction of 2-methoxy-5-methylphenylamine with 2-thiophenecarboxaldehyde followed by acrylation. These methods have been optimized for high yield and purity.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has been studied for its potential therapeutic applications, including its anti-inflammatory and antioxidant properties. In vitro studies have shown that N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has also been shown to have antioxidant activity, protecting cells from oxidative stress. These properties make N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide a promising candidate for the development of anti-inflammatory and antioxidant drugs.

properties

IUPAC Name

(E)-N-(2-methoxy-5-methylphenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-11-5-7-14(18-2)13(10-11)16-15(17)8-6-12-4-3-9-19-12/h3-10H,1-2H3,(H,16,17)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEYIQMPZWKWTD-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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